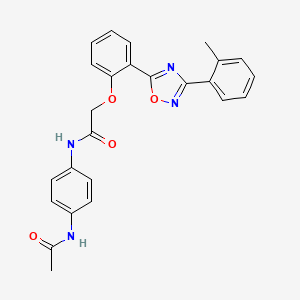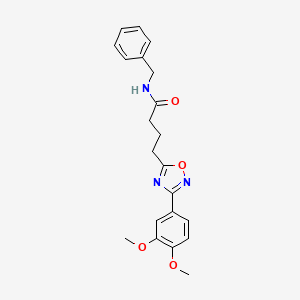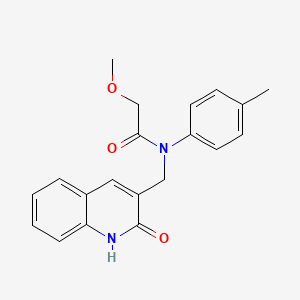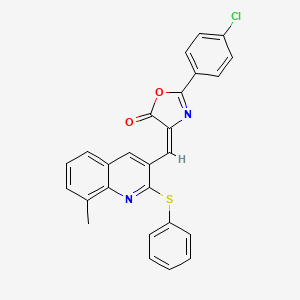
N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, also known as NAMBA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide is not fully understood. However, it has been suggested that N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide may inhibit the activity of enzymes involved in the biosynthesis of certain cellular components, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory activity, reducing the production of pro-inflammatory cytokines. In addition, N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide has been found to have antimicrobial and antifungal activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide in lab experiments is its potent cytotoxic activity against cancer cells, making it a promising candidate for the development of novel anticancer drugs. However, one limitation is that the mechanism of action of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide is not fully understood, which may hinder further development of the compound.
Zukünftige Richtungen
Future research on N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide could focus on elucidating its mechanism of action, which could lead to the development of more effective drugs for the treatment of cancer, inflammation, and infectious diseases. Additionally, further studies could investigate the potential of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide as a lead compound for the development of novel antimicrobial and antifungal agents.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide involves the reaction of 3-acetylphenol with N-methyl-4-methoxybenzenesulfonamide in the presence of acetic anhydride and pyridine as a catalyst. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide has been studied for its potential applications in medicinal chemistry, particularly in the development of novel drugs for the treatment of cancer, inflammation, and infectious diseases. It has also been investigated for its antimicrobial and antifungal properties.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-12-15(18)5-4-6-16(12)19-17(21)11-20(2)25(22,23)14-9-7-13(24-3)8-10-14/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILCXYMCTVRGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)





![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7711443.png)